molecular formula C15H10O2 B1664562 2-Methylanthraquinone CAS No. 84-54-8

2-Methylanthraquinone

Cat. No.: B1664562
CAS No.: 84-54-8
M. Wt: 222.24 g/mol
InChI Key: NJWGQARXZDRHCD-UHFFFAOYSA-N
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Description

2-Methylanthraquinone (2-MAQ; CAS 84-54-8) is a derivative of anthraquinone (9,10-anthracenedione), characterized by a methyl group substitution at the C-2 position of the anthraquinone core. It is synthesized via nitration and oxidation of anthraquinone derivatives (e.g., starting from 2-methylanthracene) or through catalytic acylation strategies . Key applications include:

  • Industrial use: As a redox catalyst in kraft pulping to improve delignification and carbohydrate yield in paper production .
  • Natural occurrence: Found in Tectona grandis (teak) heartwood, though its role in termite resistance is debated .

Preparation Methods

Comparative Analysis of Synthesis Methods

Parameter Friedel-Crafts Acylation Cyclization of Para-Toluyl Benzoic Acid
Yield 94% Not explicitly reported, but high purity inferred
Reaction Time 5 hours 3–5 hours
Catalyst/Solvent Pyridine Sulfuric acid
Purification Method Column chromatography Filtration and washing
Industrial Scalability Moderate High

The Friedel-Crafts method excels in laboratory settings due to its straightforward purification, whereas the cyclization route is better suited for large-scale production, minimizing solvent waste and chromatographic steps.

Reaction Mechanisms and Pathways

Friedel-Crafts Acylation Mechanism

The reaction proceeds through a three-step pathway:

  • Acylium Ion Generation : Interaction of phthalic anhydride with a Lewis acid (e.g., AlCl₃) forms an acylium ion.
  • Electrophilic Substitution : The acylium ion attacks toluene at the para position, forming a ketone intermediate.
  • Cyclization and Aromatization : Intramolecular dehydration yields the anthraquinone structure.

Acid-Catalyzed Cyclization Mechanism

  • Carbonyl Activation : Protonation of para-toluyl benzoic acid by sulfuric acid generates a resonance-stabilized carbocation.
  • Ring Closure : Nucleophilic attack by the aromatic ring forms the central quinone structure.
  • Dehydration : Loss of water completes the synthesis.

Industrial Applications and Scalability

The cyclization method dominates industrial production due to its cost-effectiveness and compatibility with continuous processing. For example, in Example 2 of US Patent 2,293,782, 364.0 parts of crude 2-methylanthraquinone are processed in a single batch, demonstrating scalability. Furthermore, the resulting 1-nitro-2-methylanthraquinone derivative achieves a 49% yield in subsequent condensation reactions, underscoring the method’s reliability.

Chemical Reactions Analysis

Types of Reactions

Tectoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Chlorine and nitric acid are used for chlorination and nitration reactions, respectively.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinones

Anthraquinone (AQ)

Property 2-MAQ AQ
Structure C-2 methyl substitution Unsubstituted anthraquinone
Redox Activity Higher affinity for lignin in kraft pulping due to hydrophobic methyl group Classic redox cycling via anthrahydroquinone (AHQ) intermediate
Industrial Impact Improves pulp yield by 1.7–2.2% compared to AQ Baseline catalyst; less efficient in yield improvement
Mutagenicity Non-mutagenic in Ames tests Synthesized AQ may contain mutagenic impurities

Anthraquinone-2-carboxylic Acid (AQCA)

Property 2-MAQ AQCA
Structure C-2 methyl group C-2 carboxylic acid group
Anti-inflammatory No inhibition of NO/PGE2 in macrophages Suppresses NO (IC₅₀: ~10 µM) and PGE2 via Syk/IRAK1 inhibition
Cytotoxicity Reduces RAW264.7 cell viability at 30 µM Minimal cytotoxicity in macrophages
Source Synthetic or teak extracts Derived from natural sources (e.g., taheebo)

1-Hydroxy-2-methylanthraquinone

Property 2-MAQ 1-Hydroxy-2-MAQ
Structure No hydroxyl group C-1 hydroxyl substitution
Solubility Low (hydrophobic) Enhanced solubility due to –OH
Applications Industrial catalyst Potential pharmaceutical intermediate
Synthesis Direct acylation Requires hydroxylation post-methylation

2-Ethylanthraquinone (2-EAQ)

Property 2-MAQ 2-EAQ
Structure C-2 methyl group C-2 ethyl group
Physical Properties Mp: 174.5°C Mp: ~150°C (estimated)
Industrial Use Preferred in pulping for higher stability Less studied; limited catalytic efficiency

Key Research Findings

Industrial Performance

  • Kraft Pulping : Adding 0.03% 2-MAQ reduces kappa number by 2.2–6.0 points and increases carbohydrate yield by 1.7–2.2%, outperforming AQ .
  • Environmental Safety : Residual 2-MAQ in pulp is negligible (1.70–6.00 mg/kg) after washing, making it safe for food packaging .

Toxicity Profile

  • Mutagenicity: Non-mutagenic in Salmonella typhimurium assays, unlike teak extracts containing deoxylapachol .
  • Human Cells : Induces DNA damage and ROS production in A549 lung cells at high concentrations .

Biological Activity

2-Methylanthraquinone (2-MAQ) is a naturally occurring anthraquinone derivative known for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology and toxicology, due to its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its chemical formula C15H10O2C_{15}H_{10}O_2 and is classified as a 9,10-anthraquinone with a methyl group at the 2-position. Its structure contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, research demonstrated that it induces apoptosis in HepG2 liver cancer cells through mitochondrial pathways. Mechanistic studies revealed:

  • Caspase Activation : Upregulation of caspases-3, -8, and -9 was observed, indicating the involvement of both mitochondrial apoptotic and death receptor pathways .
  • Reactive Oxygen Species (ROS) : Treatment with 2-MAQ resulted in increased ROS levels, which are known to play a crucial role in cancer cell apoptosis .
  • Gene Expression Changes : The expression of pro-apoptotic genes like p53 and Bax increased significantly, while anti-apoptotic Bcl-2 levels decreased .

Antibacterial Activity

The antibacterial effects of this compound have also been investigated. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of bacterial growth. The results indicated that:

  • Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains, showcasing the compound's potential as an antibacterial agent .
  • Mechanism : The antibacterial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a study involving zebrafish embryos:

  • LC50 Values : The lethal concentration for 50% of the population (LC50) was established at varying concentrations, with significant malformations and mortality observed at higher doses (50 mg/L and above) .
  • Biochemical Markers : The compound affected lactate dehydrogenase (LDH) activity, indicating potential cytotoxic effects at elevated concentrations. Glutathione-S-transferase (GST) activity was notably higher in gills compared to body tissues, suggesting tissue-specific responses to exposure .

Summary of Biological Activities

Activity Findings
Anticancer Induces apoptosis in HepG2 cells via caspase activation and ROS generation .
Antibacterial Effective against various bacterial strains with significant MIC values .
Toxicity LC50 established; cytotoxic effects observed in zebrafish embryos at high concentrations .

Case Studies

  • HepG2 Cell Line Study : The anticancer effects were confirmed through various assays, including flow cytometry for apoptosis detection and Western blot analysis for protein expression changes .
  • Zebrafish Model : Toxicological studies using zebrafish provided insights into the compound's safety profile, revealing both lethal and sub-lethal effects on development and biochemical markers .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Methylanthraquinone, and how do their yields compare under varying catalytic conditions?

  • Methodological Answer : The primary synthesis routes include:

  • Cyclization of 2-(4'-methylbenzoyl) benzoic acid using aluminum trichloride or fuming sulfuric acid as catalysts, yielding crystalline this compound .
  • One-pot Diene synthesis with Mo-V-P heteropoly acid catalysts, achieving up to 80% yield when substituting dioxane with diglyme as the solvent. Catalyst-to-substrate ratios (e.g., 0.5:1 HPA-10:NQ) minimize side oxidation and improve efficiency .
    Comparative studies using GC-MS or HPLC are recommended to quantify yields under varying conditions.

Q. How is this compound utilized as a redox mediator in the pulping industry, and what analytical methods validate its efficiency?

  • Methodological Answer : this compound acts as a pulping additive by penetrating wood chips, undergoing reduction to 2-methylanthrahydroquinone, and oxidizing lignin components in a redox cycle. This accelerates delignification and improves pulp yield .

  • Validation methods :
  • Redox potential measurements via cyclic voltammetry to monitor quinone/hydroquinone interconversion.
  • Kappa number analysis to quantify residual lignin in pulp .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives, and how do substituents affect spectral interpretation?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Identifies methyl group positioning (e.g., δ 2.6 ppm for C-2 methyl protons) and substituent effects (e.g., nitro groups at C-1 cause downfield shifts in adjacent protons) .
  • FT-IR : Carbonylic C=O stretches at ~1670 cm⁻¹; substituents like hydroxyl or amino groups alter absorption bands .
  • Mass spectrometry (EI-MS) : Molecular ion peaks at m/z 222.24 confirm the parent structure, with fragmentation patterns indicating substituent locations .

Q. What are the acute toxicity thresholds of this compound in aquatic models, and how do these values inform laboratory safety protocols?

  • Methodological Answer :

  • Zebrafish embryos : LC₅₀ > 100 mg/L (72-hour exposure) .
  • A. aegypti larvae : LC₅₀ = 1.10 µg/mL (24 h) and 0.75 µg/mL (48 h) .
    Safety protocols include:
  • PPE : Impervious gloves, lab coats, and fume hoods to prevent inhalation/skin contact .
  • Spill management : Absorbent materials (e.g., vermiculite) and neutral-pH disposal to avoid aquatic contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >80% yield in the one-pot synthesis of this compound derivatives?

  • Methodological Answer :

  • Solvent optimization : Replace dioxane with diglyme to stabilize intermediates and reduce side reactions .
  • Catalyst tuning : Lower HPA-10 catalyst loading (molar ratio 0.5:1 substrate:HPA) to minimize overoxidation while maintaining redox activity .
  • In-situ monitoring : Use UV-Vis spectroscopy to track anthraquinone formation at λ ~ 330 nm.

Q. What computational approaches predict the bioactivity of this compound derivatives in anticancer research?

  • Methodological Answer :

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity in hypoxic tumor cells .
  • Molecular docking : Simulate interactions with ROS/JNK pathway targets (e.g., MAP kinases) using AutoDock Vina .
  • ADMET prediction : SwissADME tools assess pharmacokinetic properties (e.g., LogP ~3.2 for optimal membrane permeability) .

Q. How does this compound's redox behavior in alkaline pulping liquors influence lignin degradation kinetics?

  • Methodological Answer :

  • Electrochemical analysis : Measure reduction potentials (E₁/₂ ~ -0.55 V vs. Ag/AgCl) to quantify redox cycling efficiency .
  • Kinetic modeling : Apply pseudo-first-order kinetics to lignin oxidation rates, with rate constants (k) dependent on quinone concentration and temperature .

Q. What mechanisms underlie the selective cytotoxicity of this compound bioreductive agents in hypoxic tumor environments?

  • Methodological Answer :

  • Enzymatic reduction : NADPH-dependent reductases convert this compound to hydroquinone, generating reactive quinonemethide intermediates under hypoxia .
  • Cytotoxicity assays : Compare IC₅₀ values in normoxic vs. hypoxic EMT6 cells using MTT assays. Hypoxic selectivity ratios >3 indicate bioreductive activation .

Q. How do conflicting reports on this compound's environmental persistence inform risk assessment methodologies?

  • Methodological Answer :

  • Aquatic toxicity vs. biodegradation : While LC₅₀ data suggest high acute toxicity in larvae, OECD 301 biodegradation tests (28-day) can quantify half-lives in soil/water .
  • QSAR-ECOSAR modeling : Predict chronic toxicity (ChV) using hydrophobicity (LogKow = 3.5) and bioaccumulation factors .

Properties

IUPAC Name

2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWGQARXZDRHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5041439
Record name 2-Methylanthraquinone
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Molecular Weight

222.24 g/mol
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CAS No.

84-54-8
Record name 2-Methylanthraquinone
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Record name 2-Methylanthraquinone
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Record name 9,10-Anthracenedione, 2-methyl-
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Synthesis routes and methods

Procedure details

A 0.5N aqueous sodium hydroxide solution was added to the oil phase obtained in Example 14, and, after 30 minutes stirring, air was blown thereinto at 70° C. for 2 hours. Then, the oil phase and the aqueous phase containing the precipitate were separated, and the aqueous phase was dried under reduced pressure to obtain 5.5 kg of 2-methylanthraquinone.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methylanthraquinone
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